molecular formula C16H17BrO3 B3934457 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene

2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene

Cat. No. B3934457
M. Wt: 337.21 g/mol
InChI Key: NVPMKXYHIRDZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene, also known as BME, is a chemical compound that has been extensively studied for its potential applications in scientific research. BME is a member of the class of compounds known as aryl ethers, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and other important chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which plays a critical role in the regulation of cell survival and apoptosis. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its high potency and specificity. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to have a high degree of selectivity for its target enzymes and signaling pathways, making it an ideal tool for studying the mechanisms of action of these pathways. However, one of the limitations of using 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in lab experiments is its relatively high cost and limited availability.

Future Directions

There are a number of future directions for research on 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene. One area of research that is particularly promising is the development of new cancer therapies based on 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene. Researchers are also exploring the potential use of 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. In addition, researchers are working to develop new methods for the synthesis of 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene that are more efficient and cost-effective.

Scientific Research Applications

2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene is in the field of cancer treatment. 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition to its anti-cancer properties, 2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-12-7-8-14(13(17)11-12)19-9-10-20-16-6-4-3-5-15(16)18-2/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPMKXYHIRDZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOC2=CC=CC=C2OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6452311

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
Reactant of Route 2
Reactant of Route 2
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
Reactant of Route 3
Reactant of Route 3
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
Reactant of Route 4
Reactant of Route 4
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene
Reactant of Route 6
Reactant of Route 6
2-bromo-1-[2-(2-methoxyphenoxy)ethoxy]-4-methylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.